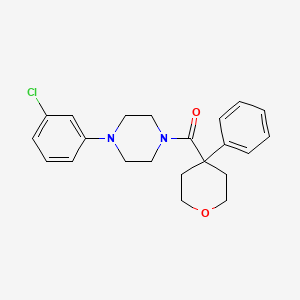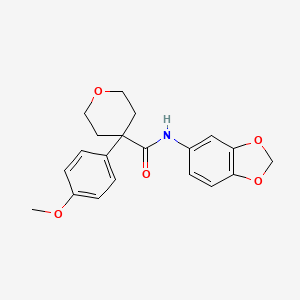
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide (MPTOC) is an organic compound of the thiazole class, first synthesized in the year 2000 by the research group of Professor M.A.J. van der Vlugt from the University of Utrecht. MPTOC is a versatile compound that has a wide range of applications in scientific research, and has been used in a variety of biochemical and physiological experiments.
作用機序
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide acts as an inhibitor of enzymes, specifically those involved in the synthesis of proteins. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. In addition, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide can also act as an allosteric modulator, which means that it can modulate the activity of the enzyme without directly binding to it.
Biochemical and Physiological Effects
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, as well as modulate the activity of enzymes without directly binding to them. In addition, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide has been shown to affect the expression of genes, as well as the metabolism of proteins. Furthermore, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide has been shown to have an effect on the structure and function of proteins, as well as the structure and function of enzymes.
実験室実験の利点と制限
The main advantage of using 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide in laboratory experiments is its versatility. It can be used to study a wide range of biochemical and physiological processes, and can be easily synthesized in the laboratory. Furthermore, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide is relatively stable, and can be stored for long periods of time without any significant degradation. However, the use of 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide in laboratory experiments is limited by its solubility, as it is only soluble in certain solvents.
将来の方向性
The potential future directions for research using 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. In addition, further research into the structure and function of proteins and enzymes could be conducted, as well as further investigation into the regulation of gene expression and metabolic pathways. Finally, further research into the synthesis and optimization of 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide could be conducted, in order to make the synthesis process more efficient and cost-effective.
合成法
The synthesis of 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide involves the reaction of 4-methoxyphenyl isothiocyanate (MPITC) with ethyl oxamate in the presence of an aqueous base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and yields the desired product in good yields. The reaction can be further optimized by changing the reaction conditions, such as the reaction temperature, solvent, and molar ratio of reactants.
科学的研究の応用
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide has been used in a variety of scientific research experiments, including the study of enzyme-catalyzed reactions, the modulation of protein-protein interactions, the regulation of gene expression, and the investigation of metabolic pathways. In addition, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide has been used to study the structure and function of proteins, as well as to investigate the structure and function of enzymes.
特性
IUPAC Name |
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-13-4-2-12(3-5-13)16(6-9-21-10-7-16)14(19)18-15-17-8-11-22-15/h2-5,8,11H,6-7,9-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXYYUMVYVIEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B6562705.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6562713.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6562714.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6562726.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562735.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562794.png)